1،2-ديثيولانات
1,2-Dithiolanes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms and one thioether linkage in their molecular structure. These molecules exhibit unique reactivity due to the combination of both electron-withdrawing and donating groups. They are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and materials science applications.
The structural rigidity of 1,2-dithiolanes provides them with interesting physical properties, such as good solubility in polar solvents, which makes them valuable for various chemical reactions. Additionally, their thioether functionalities offer opportunities for further functionalization, enabling the synthesis of diverse compounds with tailored properties.
In recent years, 1,2-dithiolanes have gained significant attention due to their potential in developing new materials with unique optical and electronic characteristics. They also play a crucial role as precursors in the synthesis of complex molecules through点击以展开更多详情
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هيكل | الاسم الكيميائي | CAS | وسط |
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3,4-Dimethyl-1,2-dithiolane | 120623-02-1 | C5H10S2 |
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2,3-Dithiaspiro[4.4]nonane(9CI) | 80879-65-8 | C7H12S2 |
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1,2-Dithiolan-4-one, 3,3,5,5-tetramethyl- | 92350-67-9 | C7H12OS2 |
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1,2-Dithiolan-3-one, 4,5-dichloro- | 138569-63-8 | C3H2Cl2OS2 |
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3-(1,2-Dithiolan-3-yl)propan-1-amine | 2743432-21-3 | C6H13NS2 |
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3-Methyl-5-pentyl-1,2-dithiolane | 1006684-31-6 | C9H18S2 |
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4-Hydroxy-3-dithiolanemethanol; (3R,4R)-form, 1S-Oxide | 316148-19-3 | C4H8O3S2 |
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1,2-Dithiolane-4-carboxylic acid; Me ester, 1-oxide(trans-) | 42258-88-8 | C5H8O3S2 |
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2,3,7,8-Tetrathiaspiro[4.4]nonane(6CI,7CI,8CI,9CI) | 176-02-3 | C5H8S4 |
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1,2-Dithiolan-4-amine,N,N-dimethyl- | 1631-58-9 | C5H11NS2 |
الوثائق ذات الصلة
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
الموردين الموصى بهم
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Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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